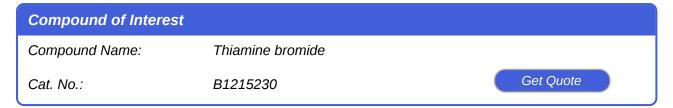


Application Notes and Protocols for the Quantification of Thiamine Bromide using HPLC

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For Researchers, Scientists, and Drug Development Professionals

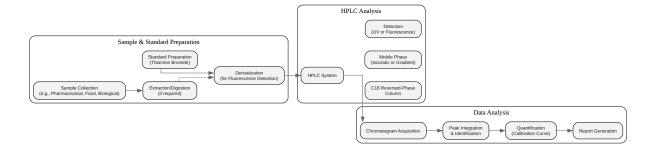
Introduction

Thiamine (Vitamin B1), an essential nutrient, plays a critical role in cellular metabolism. Its quantification in various matrices, including pharmaceutical formulations, food products, and biological samples, is crucial for quality control, nutritional analysis, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of thiamine due to its high sensitivity, specificity, and accuracy. These application notes provide detailed protocols for the quantification of thiamine using HPLC with UV and fluorescence detection. While the methods described have been validated for thiamine and its salts like thiamine hydrochloride, they are directly applicable to **thiamine bromide** with appropriate adjustments for molecular weight in standard preparations.

Experimental Workflow

The general workflow for the quantification of thiamine using HPLC involves several key steps from sample receipt to final data analysis.





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Caption: General workflow for thiamine quantification by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for thiamine analysis. These parameters are essential for method selection and performance evaluation.

Table 1: HPLC Method Parameters for Thiamine Analysis



Parameter	Method 1 (UV Detection)	Method 2 (Fluorescence Detection)	Method 3 (UV Detection)
Column	Primesep 100 (4.6 x 150 mm, 5 μm)[1]	ThermoHypersil, Aquasil C18	Agilent Poroshell C18 (4.6 x 250 mm, 5 μm) [2]
Mobile Phase	Water, Acetonitrile, and Sulfuric Acid[1]	10% Acetonitrile - 90% Phosphate Buffer (pH 5.9)	Ammonium phosphate buffer (pH 3.0), Acetonitrile, Methanol (86:7:7 v/v/v)[2]
Flow Rate	Not Specified	1.0 mL/min	1.8 mL/min[2]
Detection	UV at 250 nm[1]	Fluorescence (Ex: 375 nm, Em: 430 nm) with post-column derivatization	UV at 270 nm[2]
Injection Volume	Not Specified	10 μL	Not Specified
Column Temp.	Not Specified	40 °C	Not Specified

Table 2: Performance Characteristics of HPLC Methods for Thiamine Analysis



Parameter	Method A (Food Matrix)	Method B (Pharmaceuticals)	Method C (Whole Blood)
Linearity Range	0.1 - 25 μg/mL (R ² = 0.999)[3]	17.5 - 30 μg/mL (R² ≥ 0.9981)[2]	Up to 4000 nmol/L[4] [5]
Limit of Detection (LOD)	0.043 μg/mL[6]	Not Specified	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	3 nmol/L[4][5]
Recovery	104.45 ± 4.5%[6]	96 - 114%[7]	96.0 - 101.7%[8][9]
Precision (%RSD)	< 1.0% (System Precision)[6]	2.3% (for 5 μg/mL)[7]	< 3.5% (Within-run CV), < 9.4% (Total CV)[4][5]
Retention Time	~9.2 min[6]	2.41 min[2]	~3.4 min[4]

Experimental Protocols

Protocol 1: Quantification of Thiamine in Pharmaceutical Tablets using HPLC-UV

This protocol is adapted for the analysis of thiamine in solid dosage forms.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: Agilent Poroshell C18 (4.6 x 250 mm, 5 μm particle size).[2]
- Mobile Phase: A filtered and degassed mixture of ammonium phosphate buffer (pH = 3.0), acetonitrile, and methanol in the ratio of 86:7:7 (v/v/v).[2]
- Flow Rate: 1.8 mL/min.[2]
- Detection Wavelength: 270 nm.[2]



- Injection Volume: 20 μL.
- 2. Standard Solution Preparation:
- Accurately weigh an appropriate amount of thiamine bromide reference standard. Note:
 Adjust the weight based on the molecular weight of thiamine bromide to prepare a stock solution of known thiamine concentration.
- Dissolve the standard in the mobile phase to obtain a stock solution (e.g., 100 μ g/mL of thiamine).
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 20, 40, 60, 80 μg/mL).
- 3. Sample Preparation:
- Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- Accurately weigh a portion of the powder equivalent to a specific amount of thiamine bromide.
- Transfer the powder to a volumetric flask and add a portion of the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of thiamine.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.
- 4. Analysis:
- Inject the standard solutions to construct a calibration curve of peak area versus concentration.
- Inject the sample solutions.
- Quantify the amount of thiamine in the sample by comparing its peak area to the calibration curve.



Protocol 2: Quantification of Total Thiamine in Food Samples using HPLC with Fluorescence Detection

This protocol involves an enzymatic hydrolysis step to convert thiamine phosphate esters to free thiamine for the determination of total thiamine content.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: An HPLC system equipped with a fluorescence detector and a post-column derivatization system.
- Column: ThermoHypersil, Aquasil C18.
- Mobile Phase: 10% Acetonitrile 90% Phosphate Buffer (6 g/L of Phosphoric Acid adjusted to pH 5.9 with NaOH).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.
- Post-Column Reagent: 40 g/L NaOH, 600 mg/L Potassium Ferricyanide in water, delivered at 0.5 mL/min.
- Fluorescence Detection: Excitation at 375 nm, Emission at 430 nm.
- 2. Standard Solution Preparation:
- Prepare a stock solution of thiamine bromide in water acidified to pH 2.6-2.8 with HCl.[3]
 Make fresh daily.[3]
- Prepare working standards by diluting the stock solution with the acidified water to achieve concentrations within the calibration range (e.g., 0.1 - 25 μg/mL).[3]
- 3. Sample Preparation (Acid Hydrolysis and Enzymatic Dephosphorylation):
- Homogenize the food sample.

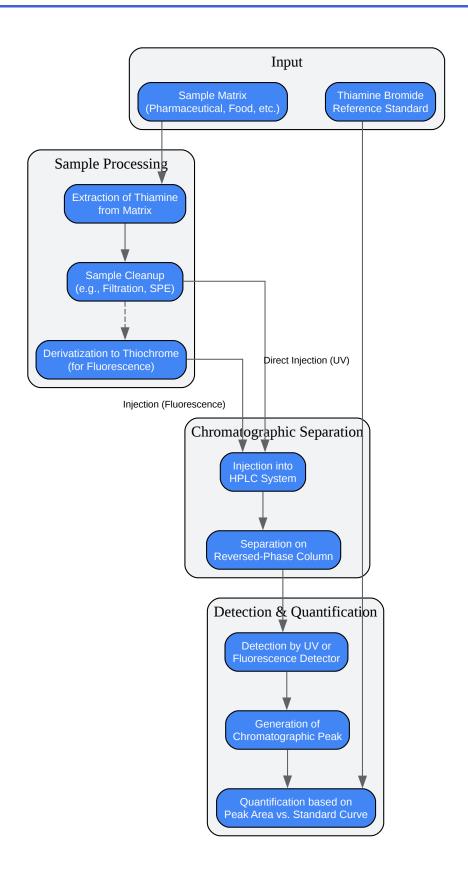


- To 5 g of the homogenized sample, add 60 mL of 0.1 N HCl.[3]
- Heat the mixture at 100 °C for 1 hour.[3]
- Cool to room temperature and adjust the pH to 4.0-4.5 with 2.5 M Sodium Acetate solution. [3]
- Add 200 mg of Taka-diastase, shake well, and incubate for 18 hours at 45 °C.[3]
- After incubation, add 2 mL of 50% Trichloroacetic acid solution and heat at 100 °C for 15 minutes to precipitate proteins.[3]
- Adjust the pH to 2.6-2.8 with Sodium Acetate and bring the volume to 100 mL with deionized water.[3]
- Filter the solution through a 0.45 μm filter prior to HPLC analysis.[3]
- 4. Analysis:
- Inject the prepared standards and sample extracts into the HPLC system.
- The thiamine is separated on the column and then derivatized post-column to form the fluorescent thiochrome, which is detected by the fluorescence detector.
- Quantify the total thiamine content in the sample using the calibration curve generated from the standard solutions.

Signaling Pathways and Logical Relationships

The analytical process for thiamine quantification can be visualized as a logical flow of steps, each with a specific purpose, leading to the final result.





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Caption: Logical flow of the analytical process for thiamine quantification.



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